molecular formula C12H16O5S B13875303 Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate

Cat. No.: B13875303
M. Wt: 272.32 g/mol
InChI Key: MZLQOQZGVHBLMP-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyethylsulfonyl group attached to a phenyl ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate typically involves the esterification of 2-(4-(2-methoxyethylsulfonyl)phenyl)acetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxyethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The methoxyethylsulfonyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(methylsulfonyl)phenyl)acetate
  • Methyl 2-(4-(ethylsulfonyl)phenyl)acetate
  • Methyl 2-(4-(propylsulfonyl)phenyl)acetate

Uniqueness

Methyl 2-(4-(2-methoxyethylsulfonyl)phenyl)acetate is unique due to the presence of the methoxyethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-(2-methoxyethylsulfonyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-16-7-8-18(14,15)11-5-3-10(4-6-11)9-12(13)17-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLQOQZGVHBLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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